Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate
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Overview
Description
Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate is a chemical compound with a complex structure that includes an ester, an imidoyl group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols or amines, depending on the conditions.
Substitution: The ester and imidoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate involves its interaction with various molecular targets. The ester and imidoyl groups can form hydrogen bonds and interact with enzymes or receptors, leading to biological effects. The ketone group can participate in nucleophilic addition reactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the imidoyl group.
Benzoyl chloride: A reagent used in the synthesis of the compound, with different reactivity and applications.
Ethyl 3-oxobutanoate: Another ester with a ketone group, used in similar synthetic applications.
Properties
CAS No. |
917598-74-4 |
---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-(N-benzoyl-C-methylcarbonimidoyl)oxy-3-oxobutanoate |
InChI |
InChI=1S/C15H17NO5/c1-4-20-15(19)13(10(2)17)21-11(3)16-14(18)12-8-6-5-7-9-12/h5-9,13H,4H2,1-3H3 |
InChI Key |
UEYXXTZERKPMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=NC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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